N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide
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Overview
Description
N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide: is a synthetic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a chlorophenyl group and a methyl group attached to the indoline ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the following steps:
Formation of Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of Dicarboxamide: The dicarboxamide moiety can be formed by reacting the indoline derivative with phosgene or other carbonylating agents in the presence of suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common solvents used in the synthesis include toluene, xylene, and tetrahydrofuran, while purification steps may involve crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, leading to the formation of indole derivatives.
Reduction: Reduction reactions can convert the dicarboxamide moiety to corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Indole derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted indoline derivatives.
Scientific Research Applications
Chemistry: N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is investigated for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- N1-(2-chlorophenyl)-N2-phenylindoline-1,2-dicarboxamide
- N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide
- N1-(2-chlorophenyl)-N2-propylindoline-1,2-dicarboxamide
Comparison: N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is unique due to the presence of the methyl group, which may influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, the methyl derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties. The chlorophenyl group also contributes to its unique profile, potentially enhancing its binding affinity to certain molecular targets.
Properties
IUPAC Name |
1-N-(2-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-19-16(22)15-10-11-6-2-5-9-14(11)21(15)17(23)20-13-8-4-3-7-12(13)18/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHIOVJBGHAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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